molecular formula C6H8ClNO2S B14865023 3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride

3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride

Cat. No.: B14865023
M. Wt: 193.65 g/mol
InChI Key: ROWGHYMBNGHROG-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H8ClNO2S and a molecular weight of 193.65 g/mol . It is a derivative of cyclobutane, featuring a sulfonyl chloride group and a cyanomethyl group attached to the cyclobutane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane derivatives with sulfonyl chloride and cyanomethyl reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorosulfonation processes, where cyclobutane is reacted with chlorosulfonic acid or sulfuryl chloride. The resulting sulfonyl chloride intermediate is then treated with cyanomethyl reagents to yield the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Addition Reactions: The cyanomethyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Electrophiles: Electrophilic reagents such as halogens and acids can react with the cyanomethyl group.

Major Products Formed

Scientific Research Applications

3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various substituted products. The cyanomethyl group can participate in addition reactions, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyanomethyl)cyclobutane-1-sulfonyl chloride is unique due to the presence of both the sulfonyl chloride and cyanomethyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Properties

Molecular Formula

C6H8ClNO2S

Molecular Weight

193.65 g/mol

IUPAC Name

3-(cyanomethyl)cyclobutane-1-sulfonyl chloride

InChI

InChI=1S/C6H8ClNO2S/c7-11(9,10)6-3-5(4-6)1-2-8/h5-6H,1,3-4H2

InChI Key

ROWGHYMBNGHROG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1S(=O)(=O)Cl)CC#N

Origin of Product

United States

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